MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate
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Overview
Description
MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate is an organic compound with the molecular formula C9H7BrClNO4. It is a derivative of phenyl acetate, characterized by the presence of bromine, chlorine, and nitro groups on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Reduction: 2-(2-bromo-4-chloro-6-aminophenyl)acetate.
Ester hydrolysis: 2-(2-bromo-4-chloro-6-nitrophenyl)acetic acid.
Scientific Research Applications
MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
MEthyl 2-(4-chloro-2-nitrophenyl)acetate: Similar structure but lacks the bromine atom.
MEthyl 2-(2-bromo-4-nitrophenyl)acetate: Similar structure but lacks the chlorine atom.
MEthyl 2-(2-bromo-4-chloro-6-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
MEthyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate is unique due to the combination of bromine, chlorine, and nitro groups on the aromatic ring. This unique combination of substituents imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 2-(2-bromo-4-chloro-6-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClNO4/c1-16-9(13)4-6-7(10)2-5(11)3-8(6)12(14)15/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKABFPQAPNFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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